molecular formula C14H8ClNO4S B15096384 Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- CAS No. 4435-59-0

Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

Cat. No.: B15096384
CAS No.: 4435-59-0
M. Wt: 321.7 g/mol
InChI Key: LHLPYYKEYVGQFE-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- (CAS 1225291-03-1), is a sulfonyl chloride derivative featuring a 1,3-dioxo-isoindole substituent at the para position of the benzene ring. Its molecular formula is C₁₈H₁₆ClNO₅S, with a molecular weight of 393.80 g/mol . The isoindole dione moiety introduces significant electron-withdrawing effects, which modulate the reactivity of the sulfonyl chloride group. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing sulfonamides or sulfonate esters in pharmaceuticals and agrochemicals. Derivatives of this compound, such as sulfonyl fluorides (e.g., CAS 849035-86-5) and acetylated variants (e.g., CAS 1185101-85-2), highlight its versatility in derivatization .

Properties

CAS No.

4435-59-0

Molecular Formula

C14H8ClNO4S

Molecular Weight

321.7 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C14H8ClNO4S/c15-21(19,20)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H

InChI Key

LHLPYYKEYVGQFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of benzenesulfonyl chloride with 4-amino-1,3-dihydro-1,3-dioxo-2H-isoindole. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfones: Formed by reaction with thiols or through oxidation.

Scientific Research Applications

Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, also known as 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride, is a chemical compound with diverse applications .

Chemical Information

  • IUPAC Name 4-(1,3-dioxoisoindol-2-yl)benzenesulfonyl chloride
  • CAS Registry Number 4435-59-0
  • Molecular Formula C14H8ClNO4SC_{14}H_8ClNO_4S
  • Molecular Weight 321.7 g/mol

Synonyms

  • Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
  • DTXSID40541563
  • SCHEMBL2416456
  • AGN-PC-00MOLA
  • CTK1D2479
  • AKOS000161004
  • AG-C-74146

Applications

While the provided search results do not contain detailed case studies or comprehensive data tables about specific applications of "Benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-", they do provide context for its potential use:

  • Chemical Synthesis: Benzenesulfonyl chloride derivatives are used in the synthesis of various heterocycles, which have applications in medicinal chemistry and organic synthesis .
  • Identification of Compounds: It can be used as an analytical standard to confirm the identification of compounds in complex mixtures .
  • Research Reagent: The compound is available for research purposes .

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These interactions can modify the activity of enzymes or other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s distinctiveness arises from the 1,3-dioxo-isoindole substituent, which contrasts with other benzenesulfonyl chloride derivatives:

  • This electron-withdrawing group enhances electrophilicity but lacks the steric bulk of isoindole dione .
  • 4-(Pentadecafluoroheptyl)benzenesulfonyl chloride (CAS 25444-35-3): Features a perfluorinated alkyl chain, imparting high lipophilicity and chemical inertness, which is critical for surfactants and polymer applications .
  • [4-(1,3-Dioxo-isoindol-2-yl)phenyl]acetyl chloride (CAS 1185101-85-2): Replaces the sulfonyl chloride with an acetyl chloride group, altering reactivity toward nucleophiles (e.g., forming esters rather than sulfonamides) .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted Boiling Point (°C) Density (g/cm³)
1225291-03-1 C₁₈H₁₆ClNO₅S 393.80 Isoindole dione + ethyl group N/A N/A
849035-86-5 C₁₂H₁₂FNO₄S 285.29 Isoindole dione + sulfonyl fluoride N/A N/A
25444-35-3 C₁₃H₅ClF₁₅O₂S 548.67 Perfluorinated heptyl chain N/A N/A
4-(Acetylamino) analog C₈H₈ClNO₃S 233.67 Acetylamino Not reported Not reported
111721-91-6 C₁₉H₁₇N₃O₄S 383.42 Cyclopentylidenehydrazide N/A N/A

Notes:

  • Boiling points and densities for isoindole dione derivatives are scarce, but analogous compounds (e.g., acetamide derivatives in ) suggest high thermal stability (predicted bp ~569°C) and moderate density (~1.378 g/cm³) due to aromaticity and polar functional groups .
  • Fluorinated analogs (e.g., CAS 25444-35-3) exhibit enhanced stability and hydrophobicity, making them suitable for high-performance materials .

Biological Activity

Benzenesulfonyl chloride, particularly derivatives like 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl) , has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonyl chloride functional group attached to a complex isoindole structure. The molecular formula is C11H8ClO3SC_{11}H_{8}ClO_{3}S, with a molecular weight of approximately 253.69 g/mol. The sulfonyl group enhances the reactivity of the compound, making it a valuable building block in drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonyl chloride exhibit significant anticancer properties. For instance, compounds synthesized from this structure have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Benzenesulfonyl Derivatives

CompoundCell LineIC50 (μg/mL)Mechanism of Action
H4MCF-78.66Induction of apoptosis
H8MCF-752.29Cell cycle arrest

The compound H4 was identified as the most potent in inhibiting the proliferation of MCF-7 cells, with an IC50 value of 8.66 μg/mL, indicating strong anticancer activity compared to other derivatives .

Antibacterial Activity

In addition to anticancer effects, benzenesulfonyl derivatives have demonstrated antibacterial properties. The Kirby-Bauer disc diffusion method was employed to assess the sensitivity of different pathogenic bacterial strains.

Table 2: Antibacterial Activity of Benzenesulfonyl Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
H1E. coli15
H5S. aureus20

These results indicate that certain derivatives possess significant antibacterial activity, making them potential candidates for further development as antimicrobial agents .

The biological activity of benzenesulfonyl chloride derivatives can be attributed to their ability to interact with specific biological targets:

  • MDM2 and MDMX Binding : Compounds derived from benzenesulfonyl chloride have shown moderate to high binding affinity to MDM2 and MDMX proteins, which are critical in cancer cell proliferation and survival. For example, compound A13 exhibited a Ki value of 0.018 μM for MDM2 .
  • 5-HT6 Receptor Antagonism : Some derivatives act as antagonists at the 5-HT6 receptor, which is implicated in various neurological disorders. These compounds can modulate neurotransmitter signaling pathways, offering potential therapeutic benefits .

Case Study 1: Synthesis and Evaluation

A study synthesized several aryl sulfonyl derivatives from benzenesulfonyl chloride and evaluated their biological activities against cancer cell lines and bacteria. The results demonstrated that modifications to the sulfonamide structure significantly influenced both anticancer and antibacterial activities .

Case Study 2: Mechanochemical Synthesis

Another approach involved mechanochemical synthesis techniques to create new piperazine derivatives incorporating the benzenesulfonyl moiety. These compounds were evaluated for glioprotective effects and showed promise in reducing cytotoxicity in neurodegenerative models .

Q & A

Q. What are the standard safety protocols for handling benzenesulfonyl chloride derivatives in laboratory settings?

Benzenesulfonyl chloride derivatives require strict safety measures due to their corrosive nature and toxicity. Key protocols include:

  • Use of chemical-resistant gloves (e.g., nitrile or neoprene), protective eyewear, and lab coats to prevent skin/eye contact .
  • Work under fume hoods with local exhaust ventilation to avoid inhalation of vapors or aerosols .
  • Immediate washing with soap and water for skin exposure and eye rinsing with water for 15 minutes if contaminated .
  • Storage in locked, cool, and dry areas away from incompatible materials like strong oxidizers .

Q. How is 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonyl chloride synthesized, and what are common intermediates?

The synthesis typically involves:

  • Step 1 : Preparation of benzenesulfonyl chloride via reaction of benzene with chlorosulfonic acid under controlled conditions .
  • Step 2 : Functionalization with a phthalimide moiety (1,3-dioxo-isoindol-2-yl group) through nucleophilic substitution or coupling reactions. For example, reacting benzenesulfonyl chloride with isoindoline-1,3-dione derivatives in the presence of a base like NaOH .
  • Intermediate purification : Crystallization or column chromatography to isolate the target compound .

Q. What analytical methods are recommended for characterizing this compound?

  • HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) for purity assessment and separation of derivatives .
  • IR Spectroscopy : Identification of functional groups like sulfonyl (S=O) and isoindol-dione (C=O) stretches .
  • NMR : Structural confirmation via ¹H/¹³C NMR to verify substitution patterns .
  • Melting Point : Consistency checks against literature values (e.g., 62–64°C for related derivatives) .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the solvolysis kinetics of benzenesulfonyl chloride derivatives?

Solvolysis rates are highly solvent-dependent:

  • In polar aprotic solvents (e.g., acetone), nucleophilic substitution proceeds faster due to stabilization of transition states.
  • Fluoroalcohol solvents (e.g., trifluoroethanol) enhance reactivity by stabilizing leaving groups via hydrogen bonding .
  • Kinetic studies using UV-Vis or conductometry can quantify rate constants (kk) under varying temperatures and solvent compositions .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

Discrepancies often arise from:

  • Reagent Purity : Impurities in benzenesulfonyl chloride (e.g., hydrolyzed byproducts) reduce yields. Pre-reaction distillation or titration ensures reagent quality .
  • Reaction Stoichiometry : Excess amine nucleophiles (1.5–2.0 equivalents) improve conversion in amidation reactions .
  • Workup Optimization : Acidic quenching (pH 2–3) minimizes side reactions during isolation of sulfonamides .

Q. How can computational modeling predict the bioactivity of 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonyl chloride derivatives?

  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with biological activity (e.g., antitumor properties) using regression models .
  • Docking Simulations : Predict binding affinity to target proteins (e.g., enzymes) by analyzing sulfonyl and isoindol-dione interactions with active sites .

Q. What mechanistic insights explain the acylation efficiency of this compound in peptide coupling reactions?

The sulfonyl chloride acts as an electrophilic acylating agent:

  • Activation : The electron-deficient sulfur center facilitates nucleophilic attack by amines or alcohols.
  • Leaving Group Ability : Chloride departure is accelerated in polar solvents, forming stable sulfonate intermediates .
  • Steric Effects : Bulky substituents on the isoindol-dione moiety may hinder reactivity, requiring catalysts like DMAP for efficient coupling .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing sulfonamide libraries from this compound?

  • High-Throughput Screening : Use automated liquid handlers to test combinations of amines, solvents (e.g., DMF, THF), and bases (e.g., Et₃N, NaHCO₃) .
  • Design of Experiments (DoE) : Vary temperature (0–50°C), reaction time (1–24 h), and stoichiometry to identify optimal parameters via statistical modeling .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Exothermic Reactions : Controlled addition of chlorosulfonic acid to prevent thermal runaway during sulfonation .
  • Byproduct Management : Efficient removal of HCl gas using scrubbers and neutralization traps .
  • Purification : Scale-compatible techniques like fractional distillation or continuous-flow crystallization .

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